molecular formula C7H10ClN5O B2561820 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1392272-28-4

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Número de catálogo: B2561820
Número CAS: 1392272-28-4
Peso molecular: 215.64
Clave InChI: LPKHZJIZYIJSPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride (CAS 1392272-28-4) is a high-purity chemical compound with a molecular formula of C7H10ClN5O and a molecular weight of 215.64 . It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as purine isosteres and serve as privileged scaffolds in medicinal chemistry and drug discovery . This structural motif is found in various pharmacologically active molecules. The aminomethyl functional group at the 6-position of the core structure makes this compound a versatile and valuable building block for the synthesis of more complex derivatives, such as disubstituted pyrazolopyrimidines, which are of interest for developing substances with potential pharmacological properties . Researchers value this compound for its role as a key intermediate in exploring new chemical entities. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a range of biological activities in scientific research, including serving as potent inhibitors of cyclin-dependent kinases (CDKs) for cancer research and exhibiting potential as antimicrobial agents . The reactive sites on this molecule allow for further functionalization, enabling structure-activity relationship (SAR) studies and the creation of compound libraries for high-throughput screening. This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.ClH/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6;/h3H,2,8H2,1H3,(H,10,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKHZJIZYIJSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The aminomethyl group is then introduced through amination reactions, often using reagents such as ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Ammonia, primary amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.

Medicine: The compound has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.

Industry: It can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound (Hydrochloride) 1-Me, 6-NH2CH2, 4-one C8H10ClN5O 227.65 (base) Enhanced solubility (HCl salt), potential for H-bonding via NH2
4-Chloro-6-(chloromethyl)-1-methyl derivative (1b) 1-Me, 6-ClCH2, 4-Cl C8H7Cl2N4O 246.07 Reactive chloromethyl group; precursor for further functionalization
6-Chloro-1-phenyl-4-one (CAS 6288-99-9) 1-Ph, 6-Cl, 4-one C11H7ClN4O 246.65 Aromatic phenyl group enhances lipophilicity; chloro substituent
6-Methyl-1-phenyl-5-pyridin-4-yl derivative 1-Ph, 6-Me, 5-pyridinyl, 4-one C17H13N5O 303.32 Pyridinyl group improves π-π stacking; methyl reduces polarity
HS38 (Thio-substituted analog) 1-(3-ClPh), 6-SCH2CO, 4-one C14H12ClN5O2S 349.79 Thioether linker; potential for covalent interactions

Structural and Conformational Analysis

  • Dihedral Angles: Pyrazolopyrimidine derivatives exhibit dihedral angles between pyrazole and pyrimidine rings ranging from 5.72° to 28.96°, influenced by substituents. The target compound’s aminomethyl group may adopt conformations favoring planar interactions .
  • Hydrogen Bonding: The 4-one carbonyl and 6-aminomethyl groups create intramolecular H-bonds, stabilizing the structure and enhancing target binding .

Pharmacological Potential and Limitations

  • Advantages of Target Compound : High solubility (HCl salt), modular synthesis for derivatization, and dual functionality (NH2 for H-bonding, Me for steric control).
  • Limitations vs. Chlorinated analogs offer higher reactivity but may incur toxicity .

Actividad Biológica

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride, identified by CAS number 1392272-28-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13N5O·HCl
  • Molecular Weight : 215.64 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The biological activity of 6-(aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is attributed to its interactions with specific biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For example, it may interact with p38 MAP kinase and other related pathways that are involved in inflammatory responses and cancer progression .
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting COX-2 activity. This inhibition is crucial for reducing inflammation and associated pain in various conditions .

Biological Activity Summary Table

Activity TypeObserved EffectReference
Kinase InhibitionInhibits p38 MAP kinase
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 activity

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated that these compounds significantly inhibited the proliferation of multiple cancer cell lines through apoptosis induction .
  • Anti-inflammatory Mechanisms :
    • Another investigation focused on the anti-inflammatory potential of related compounds. The study reported that specific derivatives effectively suppressed COX-2 activity with IC50 values indicating potent inhibition .
  • Structure–Activity Relationships (SAR) :
    • Research into SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance biological activity. For instance, substituents at various positions were found to improve potency against targeted kinases and inflammatory markers .

Q & A

Q. Q1. What are the critical considerations for synthesizing 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride?

Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature, solvent polarity, and stoichiometry of reagents. For example, reactions involving α-chloroacetamides or substituted piperazine derivatives (as in related pyrazolo-pyrimidine analogs) often proceed via nucleophilic substitution at the pyrimidine core. Key steps include:

  • Reagent selection : Use of 2-chloro-N-(4-chlorobenzyl)acetamide or similar electrophiles to introduce substituents .
  • Temperature optimization : Heating to 50°C for solubility and reaction completion, as seen in hydrochloride salt formation steps .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Q2. Which spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at position 1 and aminomethyl at position 6) and confirms aromaticity in the pyrazolo-pyrimidine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak for C₉H₁₁ClN₆O).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for hydrochloride salt formation .

Intermediate Research: Physicochemical Properties

Q. Q3. How can researchers determine the optimal storage conditions for this compound?

Methodological Answer: Stability depends on:

  • Temperature : Store at –20°C in desiccated environments to prevent hydrolysis of the aminomethyl group .
  • pH sensitivity : The hydrochloride salt is stable in acidic buffers (pH 3–5) but degrades in alkaline conditions. Monitor via HPLC to detect decomposition products (e.g., free base formation) .

Q. Q4. What strategies resolve low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS .
  • Salt modification : Compare hydrochloride with other counterions (e.g., mesylate) to enhance solubility .
  • Micellar systems : Incorporate surfactants like Tween-80 for cell-based assays .

Advanced Research: Mechanistic and Pharmacological Studies

Q. Q5. How can computational modeling optimize reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict reaction energetics (e.g., nucleophilic attack at pyrimidine C4) .
  • Transition state analysis : Identify steric hindrance in substituent introduction (e.g., aminomethyl group) using software like Gaussian .
  • Machine learning : Train models on reaction yield data (e.g., 52.7% yield in hydrochloride formation) to predict optimal conditions .

Q. Q6. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., T-cell leukemia vs. solid tumors) and incubation time .
  • Metabolite profiling : Use LC-MS to detect active metabolites that may explain divergent results (e.g., deamination products) .
  • Dose-response validation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. Q7. What methodological frameworks are recommended for pharmacokinetic (PK) studies?

Methodological Answer:

  • In vitro models : Assess hepatic stability using human liver microsomes and CYP450 inhibition assays .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C at the aminomethyl group) for quantitative whole-body autoradiography .
  • PK/PD modeling : Integrate plasma concentration data with efficacy metrics (e.g., IC₅₀ in leukemia models) using nonlinear mixed-effects modeling .

Data Integrity and Experimental Design

Q. Q8. How can researchers design robust experiments to minimize batch-to-batch variability?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio) .
  • Quality control (QC) : Implement in-process checks (e.g., in-line FTIR for reaction monitoring) .
  • Statistical validation : Apply ANOVA to compare yields/purity across batches .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.